Compound Description: Rimonabant, chemically known as 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide, is a selective cannabinoid receptor type 1 (CB1) antagonist. It was investigated as a potential treatment for obesity, but its use was discontinued due to adverse psychiatric effects [].
Relevance: The core structure of rimonabant, a 1,5-diarylpyrazole-3-carboxamide, served as the basis for developing a series of derivatives aimed at improving radioligands for imaging brain CB1 receptors. These derivatives, while structurally similar to rimonabant, featured modifications to the N-piperidinyl ring, such as the introduction of 4-(4-cyanotetrahydro-2H-pyranyl) or 1-cyanocyclohexyl rings []. The exploration of such modifications highlights the importance of structural variations in modulating the activity and selectivity of compounds targeting specific receptors. This structural similarity in the pyrazole core and exploration of N-linked cyclic ether modifications establishes its relevance to 4-(4-fluorophenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxamide.
Relevance: This compound shares a similar structure with 4-(4-fluorophenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxamide in that they both have a tetrahydro-2H-pyranyl group. The exploration of the 4-(4-cyanotetrahydro-2H-pyranyl)butyl group in this compound provides insights into the structure-activity relationships of pyrazole-based compounds and highlights the potential of such modifications in fine-tuning their pharmacological properties [].
Compound Description: This compound is one of the derivatives designed from rimonabant, which exhibited high affinity (Ki = 15.7 nM) and selectivity for binding to CB(1) receptors [].
Relevance: This compound shares a similar structure with 4-(4-fluorophenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxamide in that they both have a pyrazole-3-carboxamide moiety. The variations in the substituents at the 1-, 4-, and N-positions of the pyrazole ring, as seen in these compounds, underscore the impact of subtle structural changes on the binding affinity and selectivity profiles of these molecules [].
Compound Description: This compound is one of the derivatives designed from rimonabant, which showed quite high affinity for CB(1) receptors (Ki = 62 nM) but was found to have even higher affinity (Ki = 29 nM) for the structurally unrelated 18 kDa translocator protein (TSPO) [].
Relevance: This compound shares a similar structure with 4-(4-fluorophenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxamide in that they both have a tetrahydro-2H-pyranyl group and a pyrazole-3-carboxamide moiety. The findings from this compound highlight the intricate relationship between structural modifications and target selectivity, suggesting that even minor alterations can significantly impact a compound's binding profile [].
Compound Description: This compound, known as SSR504734, served as a starting point in the development of novel glycine transporter 1 (GlyT1) inhibitors. It exhibited a moderate inhibitory activity against GlyT1 [].
Relevance: Although structurally distinct from 4-(4-fluorophenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxamide, SSR504734 exemplifies a key strategy in medicinal chemistry: the introduction of heteroaromatic rings to enhance inhibitory activity. This approach, focusing on incorporating heterocyclic moieties to improve target engagement, highlights a common thread in the development of various pharmacological agents, including potential GlyT1 inhibitors [].
Compound Description: This compound is a potent GlyT1 inhibitor derived from structural optimization of SSR504734. It showed a powerful GlyT1 inhibitory activity (IC50 = 1.8 nM), good plasma exposure, and sufficient blood-brain barrier penetration in rats [].
Relevance: This compound, while not structurally identical to 4-(4-fluorophenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxamide, demonstrates the successful implementation of structure-based drug design principles. By introducing heteroaromatic rings and optimizing substituents, researchers significantly enhanced the GlyT1 inhibitory activity and pharmacokinetic properties of the initial compound, SSR504734 []. This approach of systematic structural modification to achieve desired pharmacological profiles is a common theme in drug discovery.
Compound Description: This compound represents a structurally diverse backup for compound 7w, designed using central nervous system multiparameter optimization (CNS MPO) as a drug-likeness guideline []. It exhibited potent GlyT1 inhibitory activity and a favorable pharmacokinetic profile [].
Relevance: Despite its structural differences from 4-(4-fluorophenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxamide, this compound highlights the importance of considering multiple parameters, including CNS MPO scores, during drug development. The identification of this compound as a suitable backup for 7w showcases the strategy of pursuing structurally diverse alternatives to mitigate potential risks associated with a single lead compound [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.